2-Bromo-5-isopropoxybenzonitrile
Description
2-Bromo-5-isopropoxybenzonitrile (CAS: see ; IUPAC name: 5-bromo-2-propan-2-yloxybenzonitrile) is a brominated aromatic nitrile with a molecular formula of C₁₀H₁₀BrNO and a molecular weight of 240.1 g/mol. It features an isopropoxy group (-OCH(CH₃)₂) at the 2-position, a bromine atom at the 5-position, and a nitrile group (-C≡N) at the benzonitrile backbone. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of drug candidates.
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
2-bromo-5-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C10H10BrNO/c1-7(2)13-9-3-4-10(11)8(5-9)6-12/h3-5,7H,1-2H3 |
InChI Key |
NGFIKCLLBVQQER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)Br)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Bromo-2-hydroxybenzonitrile
- Molecular Formula: C₇H₄BrNO (MW: 198.02 g/mol).
- Key Differences :
- Substituent at 2-position: Hydroxyl (-OH) vs. isopropoxy (-OCH(CH₃)₂) .
- The hydroxyl group enables strong hydrogen bonding, forming infinite 1D chains in the crystal lattice (O⋯N distances: 2.805–2.810 Å).
- Higher polarity due to -OH, leading to greater solubility in polar solvents compared to the isopropoxy analog.
- Applications : Used in synthesizing antiretroviral agents, cancer therapies, and osteoporosis treatments.
5-Bromo-2-propoxybenzonitrile
- Molecular Formula: C₁₀H₁₀BrNO (MW: 240.10 g/mol).
- Key Differences :
- Substituent at 2-position: Propoxy (-OCH₂CH₂CH₃) vs. isopropoxy (-OCH(CH₃)₂) .
- Linear vs. branched alkoxy chain: Propoxy increases lipophilicity (XLogP3: 3.2) marginally compared to isopropoxy (steric hindrance may reduce membrane permeability).
- Applications : Similar use as intermediates, but propoxy derivatives may exhibit distinct metabolic stability due to chain length.
| Property | This compound | 5-Bromo-2-propoxybenzonitrile |
|---|---|---|
| Alkoxy Chain | Branched (-OCH(CH₃)₂) | Linear (-OCH₂CH₂CH₃) |
| Rotatable Bonds | 3 | 3 |
| Boiling Point | Not reported | Estimated higher due to chain |
5-Bromo-2,3-difluorobenzonitrile
- Key Differences :
Structural and Functional Insights
- Bromine Position: All analogs share a bromine at the 5-position, making them amenable to Suzuki-Miyaura coupling for biaryl synthesis.
- Solubility: Hydroxy analog > isopropoxy > propoxy in polar solvents (e.g., DMSO, methanol).
- Thermal Stability :
- Crystalline hydroxy analog has higher melting points due to hydrogen bonding, whereas alkoxy derivatives may exhibit lower thermal stability.
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